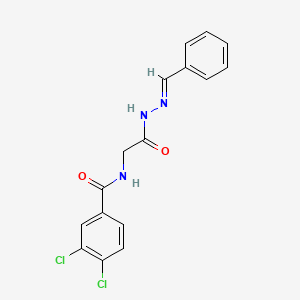
Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide is a chemical compound with the molecular formula C16H15NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
the general principles of organic synthesis, such as maintaining purity and yield, would apply .
Chemical Reactions Analysis
Types of Reactions
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, although specific applications are not yet well-defined.
Mechanism of Action
The mechanism of action of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one: This compound shares a similar core structure but differs in its functional groups.
5H-dibenzo[a,d]cyclohepten-5-ol: Another similar compound, differing mainly in the presence of a hydroxyl group.
Properties
CAS No. |
62371-00-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)formamide |
InChI |
InChI=1S/C16H15NO/c18-11-17-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,17,18) |
InChI Key |
UWZWVIXWBAYFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)

![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)
![(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009389.png)


![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009411.png)




![(5E)-5-(2H-Chromen-3-ylmethylene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12009436.png)
